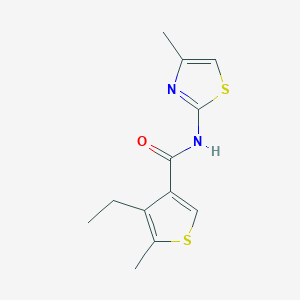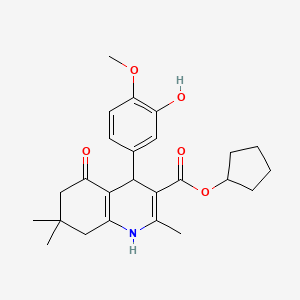![molecular formula C18H20N2O2S B4928026 1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B4928026.png)
1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s Tyrosine Kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
作用机制
1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. BTK is a crucial enzyme in the BCR signaling pathway, which plays a critical role in the survival and proliferation of B-cells. By inhibiting BTK, 1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone induces apoptosis and growth inhibition of B-cells.
Biochemical and Physiological Effects:
1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone has been shown to inhibit the growth and survival of B-cells in preclinical studies. In addition, 1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone has been found to enhance the efficacy of other anti-cancer agents, such as venetoclax, in preclinical models of CLL and DLBCL.
实验室实验的优点和局限性
One of the advantages of 1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone is its specificity for BTK, which reduces the risk of off-target effects. In addition, 1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies. However, the limitations of 1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone include its potential toxicity and the need for further clinical studies to determine its safety and efficacy in humans.
未来方向
For research on 1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone include the evaluation of its safety and efficacy in clinical trials, as well as the development of combination therapies with other anti-cancer agents. In addition, the potential use of 1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone in other B-cell malignancies, such as Waldenström macroglobulinemia and follicular lymphoma, should be explored. Finally, the identification of biomarkers that predict response to 1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone could help to optimize its use in clinical practice.
合成方法
The synthesis of 1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone involves a multi-step process that includes the reaction of 2-bromo-5-chlorothiophene with magnesium to form a Grignard reagent, followed by the reaction with N,N-diisopropylcarbodiimide (DIC) and N-phenylpiperidine-3-carboxamide. The resulting compound is then subjected to a series of reactions, including acylation, reduction, and deprotection, to yield the final product.
科学研究应用
1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone inhibits BTK activity and downstream signaling pathways, leading to apoptosis and growth inhibition of B-cells. In vivo studies in mouse models of CLL and MCL have demonstrated that 1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone significantly reduces tumor burden and prolongs survival.
属性
IUPAC Name |
1-[5-(3-anilinopiperidine-1-carbonyl)thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13(21)16-9-10-17(23-16)18(22)20-11-5-8-15(12-20)19-14-6-3-2-4-7-14/h2-4,6-7,9-10,15,19H,5,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFLGCDTHLGKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CCCC(C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49721618 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-{5-[(3-Anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-(2-bromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4927946.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4927954.png)
![2-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-(2-thienylmethyl)acetamide](/img/structure/B4927963.png)




![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4927995.png)


![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928040.png)
![2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4928042.png)

![3-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4928056.png)